1-Bromo-2-chloropropane
Overview
Description
1-Bromo-2-chloropropane is an organohalogen compound with the molecular formula C₃H₆BrCl. It is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications. The compound is part of the alkyl halides family, where one or more hydrogen atoms in an alkane are replaced by halogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloropropane can be synthesized through several methods. One common method involves the radical substitution reaction where propane is treated with bromine and chlorine under UV light, leading to the formation of this compound . Another method involves the reaction of 1,2-dibromopropane with hydrogen chloride in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the halogenation of propane. This process is carried out in large reactors where propane is exposed to bromine and chlorine gases under controlled conditions to ensure the selective formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloropropane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in both SN1 and SN2 reactions, where the bromine or chlorine atom is replaced by a nucleophile.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used in these reactions.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination Reactions: The major products are alkenes, such as propene.
Scientific Research Applications
1-Bromo-2-chloropropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It serves as a building block in the synthesis of pharmaceuticals.
Industry: this compound is employed in the production of agrochemicals and as a solvent in chemical processes.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloropropane involves its reactivity as an alkylating agent. In nucleophilic substitution reactions, the compound’s halogen atoms are replaced by nucleophiles, leading to the formation of new chemical bonds . The molecular targets include various nucleophiles such as hydroxide ions, cyanide ions, and amines .
Comparison with Similar Compounds
- 1-Bromo-3-chloropropane
- 2-Bromo-1-chloropropane
- 1-Chloro-2-bromopropane
Comparison: 1-Bromo-2-chloropropane is unique due to its specific halogen substitution pattern, which influences its reactivity and the types of reactions it undergoes. Compared to 1-Bromo-3-chloropropane, it has a different position of the halogen atoms, leading to variations in its chemical behavior . Similarly, 2-Bromo-1-chloropropane and 1-Chloro-2-bromopropane have different substitution patterns, affecting their reactivity and applications .
Properties
IUPAC Name |
1-bromo-2-chloropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrCl/c1-3(5)2-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHXXJJTAGKFBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871004 | |
Record name | 1-Bromo-2-chloropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3017-96-7 | |
Record name | Propane, 1-bromo-2-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3017-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-chloropropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003017967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-2-chloropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-chloropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.236 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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